N-(2,4-dimethylphenyl)-5-methyl-7-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
N-(2,4-dimethylphenyl)-5-methyl-7-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, and substituted with various phenyl groups
Preparation Methods
The synthesis of N-(2,4-dimethylphenyl)-5-methyl-7-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound.
Chemical Reactions Analysis
N-(2,4-dimethylphenyl)-5-methyl-7-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where halogenated derivatives can be formed using reagents like thionyl chloride or phosphorus tribromide.
Scientific Research Applications
N-(2,4-dimethylphenyl)-5-methyl-7-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a CDK2 inhibitor, which is an appealing target for cancer treatment.
Biological Research: The compound exhibits various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Pharmaceutical Industry: It is used in the development of new drugs due to its unique structure and biological activities.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-5-methyl-7-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression . This action leads to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
N-(2,4-dimethylphenyl)-5-methyl-7-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be compared with other similar compounds such as:
- N-(2,6-dichloro-3-methylphenyl)-5-methoxy-7-hydroxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide
- Pyrazolo[3,4-d]pyrimidine derivatives
- 1,2,4-triazolo[1,5-a]pyridines
These compounds share similar structural features but differ in their substituents and specific biological activities
Properties
Molecular Formula |
C22H23N5O |
---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-5-methyl-7-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C22H23N5O/c1-13-9-10-18(15(3)11-13)26-21(28)19-16(4)25-22-23-12-24-27(22)20(19)17-8-6-5-7-14(17)2/h5-12,20H,1-4H3,(H,26,28)(H,23,24,25) |
InChI Key |
JUIUNYVGBNJCOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(NC3=NC=NN3C2C4=CC=CC=C4C)C)C |
Origin of Product |
United States |
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